2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide
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Overview
Description
2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide is a complex organic compound that features a benzamide core linked to a chromenyl and benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the O-acylation reaction, where 7-hydroxy-2H-chromen-2-one is reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine in dichloromethane at room temperature . The resulting intermediate is then coupled with the benzofuran moiety under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The carbonyl groups in the chromenyl and benzofuran moieties can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s chromenyl and benzofuran moieties can participate in intramolecular charge transfer (ICT) processes, which are crucial for its fluorescence properties . Additionally, the compound may interact with cellular proteins and enzymes, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- N′-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide
- 2,2-dimethyl-2H-chromene derivatives
- Indole derivatives with benzamide moieties
Uniqueness
2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide is unique due to its combination of chromenyl and benzofuran moieties, which confer distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and bioactivity.
Properties
Molecular Formula |
C26H18ClNO4 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-chloro-N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C26H18ClNO4/c1-14-11-15(2)24-18(12-14)19(13-22(29)32-24)25-23(17-8-4-6-10-21(17)31-25)28-26(30)16-7-3-5-9-20(16)27/h3-13H,1-2H3,(H,28,30) |
InChI Key |
GHMMINQLEAESLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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